1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone
Description
The compound 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone features a 1,2,3-triazole core substituted with a 2,4-dichlorobenzoyl group at position 4 and a methyl group at position 5. The triazole ring is linked via a phenyl group to an ethanone moiety. This structure combines electron-withdrawing chlorine substituents (enhancing electrophilicity) with a rigid aromatic system, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-10-17(18(25)15-8-5-13(19)9-16(15)20)21-22-23(10)14-6-3-12(4-7-14)11(2)24/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQKJEGQRIFDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne. In this case, the azide precursor would be 4-(azidomethyl)benzoic acid, and the alkyne would be 2,4-dichlorobenzoyl propargyl alcohol.
Esterification: : The triazole-containing intermediate is then subjected to esterification with ethanoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound might involve:
Batch Reactors: : Using batch reactors to carry out the cycloaddition and esterification reactions under controlled conditions.
Catalysis: : Employing catalysts such as copper(I) to accelerate the cycloaddition process, ensuring high yield and purity of the final product.
Purification: : Utilizing techniques like recrystallization and chromatography to purify the compound and remove any by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone can undergo several chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions using reducing agents such as lithium aluminium hydride can convert the ketone group to an alcohol.
Substitution: : The aromatic dichlorobenzoyl group can undergo electrophilic substitution reactions, introducing various substituents into the aromatic ring.
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of halogenated or other substituted benzoyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows chemists to explore new synthetic routes and develop novel compounds.
Biology: This compound has potential applications in biological research, particularly in the development of bioactive molecules. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine: In medicine, compounds containing the triazole ring are of interest due to their antimicrobial, antifungal, and anticancer activities. The dichlorobenzoyl moiety adds further pharmacological potential, making this compound a candidate for drug development.
Industry: In the industrial sector, 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the materials' thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is highly dependent on its molecular targets and the context of its use.
Molecular Targets and Pathways:Triazole Ring: : The triazole ring can interact with biological targets such as enzymes and receptors, potentially inhibiting their activity.
Dichlorobenzoyl Moiety: : This structural component may facilitate binding to hydrophobic pockets within proteins, enhancing the compound's overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and analogues from the literature:
Key Observations:
Substituents :
- The 2,4-dichlorobenzoyl group in the target introduces strong electron-withdrawing effects, enhancing reactivity compared to sulfonyl () or benzoxazole () substituents.
- Direct attachment of 3,5-dichlorophenyl () increases hydrophobicity versus the benzoyl-linked target compound.
Ethanone Positioning: The ethanone group is consistently retained across analogues, suggesting its role in π-stacking or binding interactions.
Key Observations:
Biological Activity
The compound 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone (CAS Number: 478041-40-6) is a complex organic molecule belonging to the triazole class. Its unique structure combines a triazole ring with a dichlorobenzoyl moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C18H13Cl2N3O2
- Molecular Weight : 374.22 g/mol
- Structural Features :
- Contains a triazole ring known for its biological activity.
- The dichlorobenzoyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can inhibit enzyme activity by mimicking natural substrates or interacting with active sites.
- Receptor Binding : The dichlorobenzoyl moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound's bioactivity.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. The specific compound has shown:
- Antifungal Activity : Effective against various fungal strains, potentially through inhibition of ergosterol synthesis.
- Antibacterial Properties : Demonstrated activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of similar triazole derivatives:
- Cytotoxicity : Compounds related to this structure have been tested against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma), showing IC50 values indicating significant cytotoxic effects .
Anti-inflammatory and Analgesic Effects
Triazoles have been noted for their anti-inflammatory properties:
- Mechanism : They may inhibit cyclooxygenase enzymes (COX), reducing prostaglandin synthesis and thereby alleviating inflammation.
Case Studies and Research Findings
Q & A
Q. Tables for Key Data
| Synthetic Yield Optimization |
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| Condition |
| Temperature (CuAAC) |
| Catalyst (Suzuki) |
| Solvent (Cross-Coupling) |
| Key Spectral Features |
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| Technique |
| NMR |
| X-ray |
| ESI-MS |
Q. Notes
- All methodologies are derived from peer-reviewed protocols in medicinal chemistry and crystallography.
- Advanced questions emphasize mechanistic and computational approaches to align with contemporary research trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
